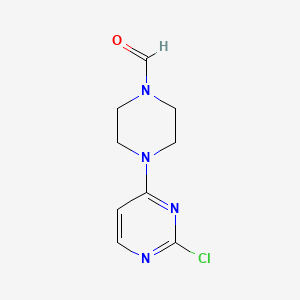![molecular formula C20H23NO2 B8345550 Rel-tert-butyl ((1R,2S)-2-([1,1'-biphenyl]-4-yl)cyclopropyl)carbamate](/img/structure/B8345550.png)
Rel-tert-butyl ((1R,2S)-2-([1,1'-biphenyl]-4-yl)cyclopropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl(trans)-2-(1,1’-biphenyl-4-yl)cyclopropylcarbamate is a complex organic compound that features a tert-butyl group, a biphenyl moiety, and a cyclopropylcarbamate structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(trans)-2-(1,1’-biphenyl-4-yl)cyclopropylcarbamate typically involves multiple steps, including the formation of the biphenyl and cyclopropylcarbamate moieties. One common method involves the Suzuki cross-coupling reaction, where tert-butyl bis(4-bromophenyl)carbamate reacts with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl(trans)-2-(1,1’-biphenyl-4-yl)cyclopropylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the biphenyl moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Tert-butyl(trans)-2-(1,1’-biphenyl-4-yl)cyclopropylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and organic photovoltaic devices.
Wirkmechanismus
The mechanism of action of tert-butyl(trans)-2-(1,1’-biphenyl-4-yl)cyclopropylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate
- tert-Butyl substituted hetero-donor TADF compounds
Uniqueness
Tert-butyl(trans)-2-(1,1’-biphenyl-4-yl)cyclopropylcarbamate is unique due to its specific structural features, such as the combination of a biphenyl moiety with a cyclopropylcarbamate group. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C20H23NO2 |
|---|---|
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
tert-butyl N-[(1R,2S)-2-(4-phenylphenyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C20H23NO2/c1-20(2,3)23-19(22)21-18-13-17(18)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12,17-18H,13H2,1-3H3,(H,21,22)/t17-,18+/m0/s1 |
InChI-Schlüssel |
NFMTWEFPGKEYBY-ZWKOTPCHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C2=CC=C(C=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


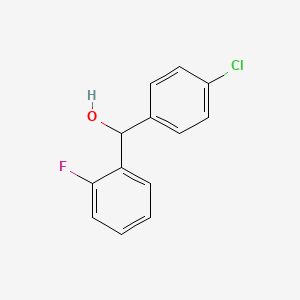

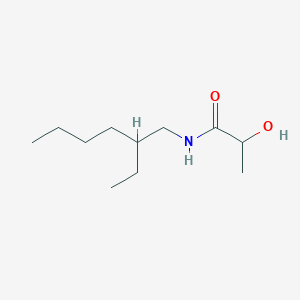
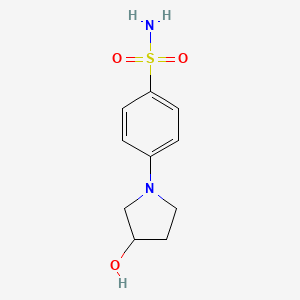
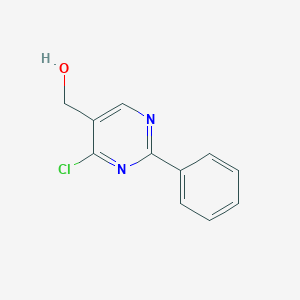
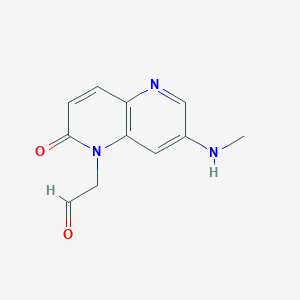
![N-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)nicotinamide dihydrochloride](/img/structure/B8345514.png)
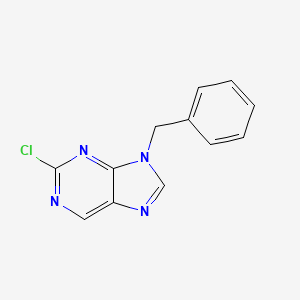
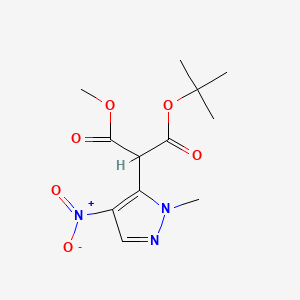

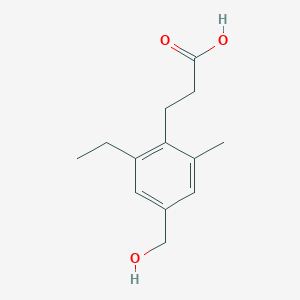
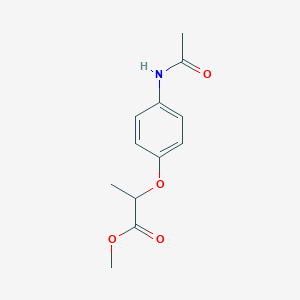
![8-(4-Propylphenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8345567.png)
